molecular formula C26H29N3O3 B1224105 N-(3,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide

N-(3,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide

Cat. No.: B1224105
M. Wt: 431.5 g/mol
InChI Key: ZRCMGZIIVNVXJQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is a member of benzamides.

Scientific Research Applications

Alzheimer’s Disease Research

  • A study synthesized a series of benzamides, including variations of the N-(3,4-dimethoxyphenyl) benzamide, to explore potential treatments for Alzheimer’s disease. These compounds demonstrated inhibitory activity against butyrylcholinesterase, an enzyme target for Alzheimer's treatment (Hussain et al., 2016).

Dopamine Receptor Research

  • Research on structural modifications of similar benzamide compounds, including those with a piperazine component, identified certain derivatives as potential ligands for dopamine D(3) receptors, which are significant in the study of neurological disorders (Leopoldo et al., 2002).

Antiulcer Activity

  • A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, related to the chemical structure , were synthesized and evaluated for antiulcer activities. Certain derivatives demonstrated significant activity against gastric ulceration (Hosokami et al., 1992).

Crystal Structure Analysis

  • Studies on the crystal structures of similar benzamide derivatives provide insights into the molecular arrangements and interactions, which are crucial for understanding their potential pharmaceutical applications (Kranjc et al., 2012).

Synthesis and Structural Studies

  • Research on the synthesis of benzamide derivatives under specific conditions, such as the Bischler-Napieralski reaction, helps in understanding the chemical properties and potential applications of these compounds (Browne et al., 1981).

Capillary Electrophoresis

  • A study developed a method for the capillary electrophoretic separation of imatinib mesylate and related substances, including compounds structurally similar to N-(3,4-dimethoxyphenyl) benzamide, which is essential for quality control in pharmaceuticals (Ye et al., 2012).

Anticancer Research

  • Compounds structurally related to N-(3,4-dimethoxyphenyl) benzamide were synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating the potential therapeutic applications of these compounds in oncology (Ravinaik et al., 2021).

Antibacterial Activities

  • Piperazine-based benzamide derivatives have been studied for their antibacterial activities, indicating the potential of these compounds in developing new antibacterial agents (Shroff et al., 2022).

Properties

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C26H29N3O3/c1-31-24-13-12-22(18-25(24)32-2)27-26(30)21-10-8-20(9-11-21)19-28-14-16-29(17-15-28)23-6-4-3-5-7-23/h3-13,18H,14-17,19H2,1-2H3,(H,27,30)

InChI Key

ZRCMGZIIVNVXJQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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